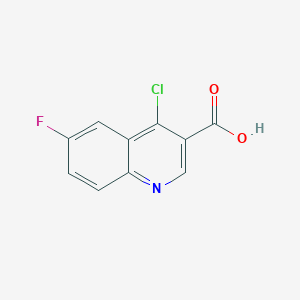
4-氯-6-氟喹啉-3-羧酸
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloro-6-fluoroquinoline-3-carboxylic acid, often involves strategies like the Gould-Jacobs reaction, facilitated by microwave assistance and catalyzed by metals such as aluminum. The optimized conditions for such syntheses highlight the efficiency and yield improvement of these processes (Bao-an, 2012). Additionally, various routes have been explored to synthesize related compounds, showcasing the versatility and adaptability of synthetic methods in accessing the quinoline core structure (Egawa et al., 1987).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those related to 4-Chloro-6-fluoroquinoline-3-carboxylic acid, has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These analyses provide insight into the arrangement of atoms and the molecular geometry, crucial for understanding the chemical behavior and reactivity of these compounds (Podányi et al., 1996).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. For instance, halogenated quinoline carboxylates can react with aminopyridines to yield hydroxyquinoline carboxylic acid pyridylamides, showcasing the potential for diversifying the quinoline scaffold (Ukrainets et al., 2005). Moreover, the introduction of halogens and nucleophiles into the quinoline ring through reactions such as the Schiemann reaction and nucleophilic substitution highlights the versatility of quinoline derivatives for further chemical modifications (Araki et al., 1968).
科学研究应用
Summary of the Application
Fluoroquinolones are a family of antibacterials that have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer . 4-Chloro-6-fluoroquinoline-3-carboxylic acid can be used as a precursor in the synthesis of these compounds .
Methods of Application or Experimental Procedures
The synthesis of fluoroquinolones often involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines, respectively .
Results or Outcomes
Fluoroquinolones have a high level of antibacterial activity and a wide spectrum which surpass many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials . They possess a high antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .
Formation of Complexes with Metals
Summary of the Application
4-Chloro-6-fluoroquinoline-3-carboxylic acid, as a part of fluoroquinolones, can form complexes with metals . These complexes have potential applications in various fields.
Methods of Application or Experimental Procedures
The formation of complexes involves the reaction of the fluoroquinolone with a metal ion. The exact procedure can vary depending on the specific metal and the desired complex .
Organic Chemistry: Development of Small Molecules
Summary of the Application
The pharmaceutical industry demands the development of small molecules, which could be a rich source of biological potential . 4-Chloro-6-fluoroquinoline-3-carboxylic acid, as a part of fluoroquinolones, can be used in the development of these small molecules .
Results or Outcomes
The development of small molecules can lead to a rich source of biological potential . These small molecules can be used in various applications, including drug discovery .
安全和危害
属性
IUPAC Name |
4-chloro-6-fluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-9-6-3-5(12)1-2-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMDTRIVHUEXJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392547 | |
| Record name | 4-chloro-6-fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoroquinoline-3-carboxylic acid | |
CAS RN |
179024-67-0 | |
| Record name | 4-chloro-6-fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



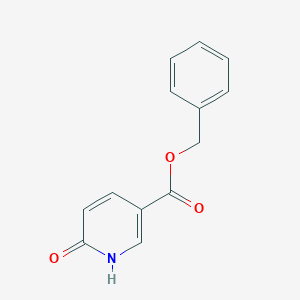
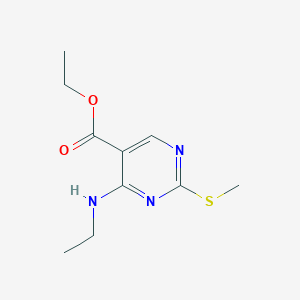
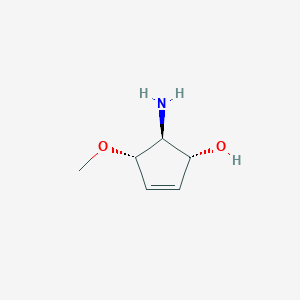
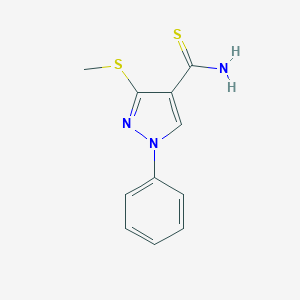
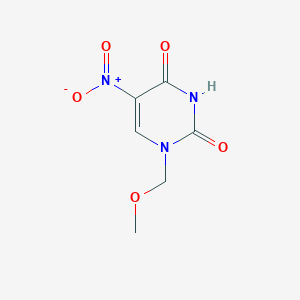
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
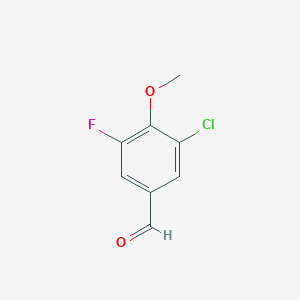
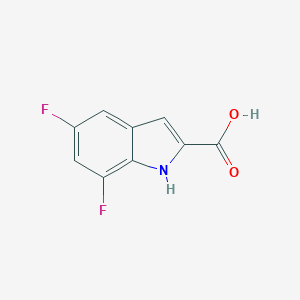
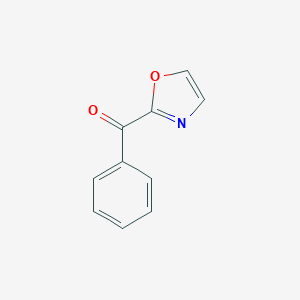
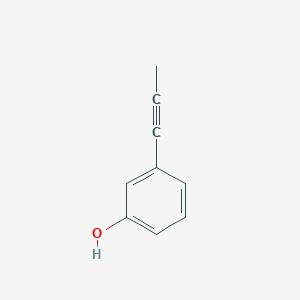

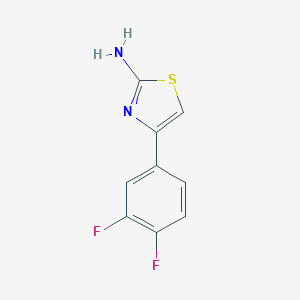
![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)
![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)